molecular formula C24H21ClN2O5S B11515067 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate

Cat. No.: B11515067
M. Wt: 485.0 g/mol
InChI Key: BFJBVTRDFMBLND-UHFFFAOYSA-N
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Description

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate is a complex organic compound with a molecular formula of C24H21ClN2O5S This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenoxy group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the reaction of 2-aminobenzenethiol with a suitable oxidizing agent.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a methylamine reacts with the benzothiazole derivative.

    Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.

    Formation of the Chlorobenzoate Ester: The final step involves the esterification of the intermediate compound with 4-chlorobenzoic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfone derivative, while reduction with sodium borohydride can produce an amine derivative.

Scientific Research Applications

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)benzonitrile
  • [2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chlorobenzoate
  • N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide

Uniqueness

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-phenoxypropan-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H21ClN2O5S/c1-27(23-21-9-5-6-10-22(21)33(29,30)26-23)15-20(16-31-19-7-3-2-4-8-19)32-24(28)17-11-13-18(25)14-12-17/h2-14,20H,15-16H2,1H3

InChI Key

BFJBVTRDFMBLND-UHFFFAOYSA-N

Canonical SMILES

CN(CC(COC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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